molecular formula C18H19NO4 B5502465 N-(4-acetylphenyl)-2-(3,4-dimethoxyphenyl)acetamide

N-(4-acetylphenyl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No. B5502465
M. Wt: 313.3 g/mol
InChI Key: GUGQGYVCQIEPAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-acetylphenyl)-2-(3,4-dimethoxyphenyl)acetamide often involves multi-step reactions, starting from basic aromatic compounds followed by acetylation, methylation, and the introduction of acetamide groups. For example, one study detailed the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide through a process involving stirring of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry conditions, followed by recrystallization (Sharma et al., 2018).

Molecular Structure Analysis

The crystal structure and molecular conformation of related compounds have been extensively studied, revealing insights into bond lengths, angles, and spatial arrangements. For instance, N-(3,4-Dimethylphenyl)acetamide demonstrated a specific conformation of the N—H bond syn to the methyl substituent, which has implications for the compound's reactivity and interactions (Gowda et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving compounds with the acetamide group often include nucleophilic substitution, acetylation, and condensation. For example, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide involved reduction, acetylation, ethylation, and condensation steps (Fenga, 2007).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments. For example, the crystallography of similar compounds reveals their crystalline systems and space groups, which are essential for material science applications (Sakai et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, are key to the compound's applications in synthesis and drug design. Studies on related compounds provide insights into hydrogen bonding patterns and electronic configurations critical for their chemical behavior (Arjunan et al., 2012).

Scientific Research Applications

Potential Pesticide Applications

E. Olszewska, B. Tarasiuk, and S. Pikus (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which are structurally related to N-(4-acetylphenyl)-2-(3,4-dimethoxyphenyl)acetamide, by X-ray powder diffraction. These compounds have potential applications as pesticides, indicating that structurally similar compounds may also be explored for pest control applications. The research details experimental peak positions, relative peak intensities, and unit-cell parameters, demonstrating the meticulous characterization required for potential pesticide compounds (Olszewska et al., 2011).

Anticancer Drug Development

G. Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and conducted molecular docking analysis to assess its anticancer activity. The compound was confirmed to target the VEGFr receptor, which is crucial in cancer research. This study exemplifies how structurally related acetamides, including this compound, could be explored for their potential as anticancer agents, leveraging molecular docking techniques to predict their efficacy (Sharma et al., 2018).

properties

IUPAC Name

N-(4-acetylphenyl)-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12(20)14-5-7-15(8-6-14)19-18(21)11-13-4-9-16(22-2)17(10-13)23-3/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGQGYVCQIEPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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